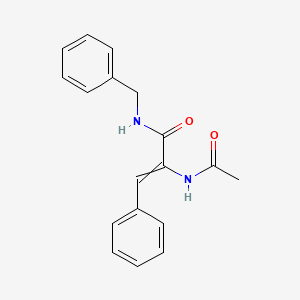

2-acetamido-N-benzyl-3-phenylprop-2-enamide

Description

Properties

CAS No. |

55636-11-8 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

2-acetamido-N-benzyl-3-phenylprop-2-enamide |

InChI |

InChI=1S/C18H18N2O2/c1-14(21)20-17(12-15-8-4-2-5-9-15)18(22)19-13-16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,19,22)(H,20,21) |

InChI Key |

REDSVXIORYUKNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Stereochemical Considerations

- The stereochemistry of the double bond (E/Z) in the styryl enamide is critical.

- Partial isomerization can occur during alkylation or heating steps.

- NMR spectroscopy (proton and carbon) is used to confirm configuration and purity.

- Coupling constants of vinylic protons provide unambiguous assignment of E/Z isomers.

Biological Activity Correlation

- Studies on related N-benzyl-2-acetamidopropionamide derivatives show that small heteroatom substitutions at the C(3) position significantly influence anticonvulsant activity.

- The (R)-enantiomer of related compounds exhibits much higher activity than the (S)-enantiomer, emphasizing the need for stereocontrolled synthesis.

- Preparation methods must therefore ensure stereochemical integrity to obtain biologically active compounds.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N-Alkylation of Secondary Styryl Enamides | Sodium hydride, benzyl halide, DMF/THF, 0 °C | High selectivity, good yields | Partial E/Z isomerization possible |

| Beckmann Rearrangement + N-Benzylation | Oxime precursors, acid catalysis, alkylation | Stereochemically defined enamides | Multi-step, requires careful control |

| Hydrogenolysis & Salt Formation | Pd/C catalyst, H2, organic acids | Efficient deprotection and purification | Requires catalyst handling and optimization |

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-benzyl-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-acetamido-N-benzyl-3-phenylprop-2-enamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-acetamido-N-benzyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-Benzyl-2-acetamido-3-methoxypropionamide (Compound 18)

- Structure : Differs by a methoxy group at C(3) instead of a phenyl group.

- Activity : Exhibits potent anticonvulsant activity in mice (ED₅₀ = 8.3 mg/kg i.p.) and rats (ED₅₀ = 3.9 mg/kg p.o.), surpassing phenytoin in oral efficacy .

- Stereochemical Influence : The (R)-isomer of Compound 18 shows superior activity (ED₅₀ = 4.5 mg/kg) compared to the (S)-isomer (ED₅₀ > 100 mg/kg), highlighting the role of stereochemistry in potency .

(E)-N-(2-acetamidophenyl)-3-phenylprop-2-enamide

N-Benzyl-2-[4-(3-phenylprop-2-enyl)piperazin-1-yl]acetamide

- Structure : Incorporates a piperazinyl-cinnamyl moiety instead of the phenylprop-2-enamide chain.

- Implications : The piperazine group may enhance binding to neurological targets (e.g., serotonin or dopamine receptors), though pharmacological data are lacking .

Pharmacological and Toxicological Profiles

Table 1: Anticonvulsant Activity of Selected Analogues

| Compound | ED₅₀ (mg/kg, mice i.p.) | ED₅₀ (mg/kg, rats p.o.) | Protective Index (PI) |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Not reported |

| Compound 18 (R-isomer) | 4.5 | 3.9 | 6.0 (mice), >130 (rats) |

| Phenytoin (Reference) | 6.5 | 23.0 | 15.0 (mice) |

Key Findings :

- Oxygen-containing substituents (e.g., methoxy in Compound 18) confer higher anticonvulsant activity than halogens (Cl, Br, I) or sulfur .

- The benzyl group at the N-position enhances CNS penetration, as seen in the target compound and its analogues .

Structure-Activity Relationship (SAR) Insights

C(3) Substitution :

- Phenyl groups (target compound) may improve target affinity via π-π stacking but reduce metabolic stability compared to methoxy groups (Compound 18) .

- Halogen substituents (Cl, Br, I) at C(3) result in lower potency, likely due to increased steric hindrance .

Stereochemistry :

- The R-configuration at C(2) in Compound 18 enhances anticonvulsant activity by >20-fold compared to the S-form, underscoring the necessity of chiral optimization .

Biological Activity

2-Acetamido-N-benzyl-3-phenylprop-2-enamide, with the molecular formula C18H18N2O2, is an organic compound featuring an amide functional group. Its unique structural characteristics, including a benzyl group and a phenyl group, suggest potential biological activities that may be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, particularly its anticonvulsant effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is defined by the following features:

- Amide Group : Essential for its biological activity.

- Benzyl and Phenyl Groups : These groups contribute to its lipophilicity and receptor binding capabilities.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O2 |

| Molecular Weight | 298.35 g/mol |

| CAS Number | 55636-11-8 |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of anticonvulsant properties. Its mechanism of action involves interactions with various neurotransmitter systems.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant potential of related compounds, suggesting that this compound may share similar properties. For instance, derivatives of cinnamamide have shown efficacy in models of epilepsy and seizures.

- Mechanism of Action : The compound may interact with GABA_A receptors, serotonergic receptors, and vanilloid receptors (TRPV1), influencing neurotransmission pathways involved in seizure activity .

- Preclinical Studies : In preclinical models, similar compounds have demonstrated protective effects against seizures induced by maximal electroshock (MES) and other chemically induced seizures. For example, compounds with structural similarities have shown ED50 values in the range of 30 mg/kg to 100 mg/kg in various seizure models .

Study 1: Anticonvulsant Efficacy

A study investigating the anticonvulsant activities of N-benzyl derivatives found that those containing a 2-acetamido moiety provided significant protection against MES-induced seizures in rodent models. The results indicated that while the acetamido group enhances activity, it is not strictly necessary for anticonvulsant effects .

Study 2: Molecular Docking Studies

Molecular docking studies have suggested that this compound can effectively bind to specific receptors implicated in inflammatory pathways. This binding affinity indicates potential use as a lead compound in drug development targeting neurological disorders.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amide, benzyl, phenyl groups | Potential anti-inflammatory |

| N-benzylcinnamamide | Benzyl group, no acetamido | Anti-inflammatory |

| Lacosamide | Acetamido moiety, different side chains | Anticonvulsant |

| Cinnamamide | Simple amide structure | Various biological activities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-acetamido-N-benzyl-3-phenylprop-2-enamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving amide coupling and enamide formation. Key steps include:

- Catalysts : Use of coupling agents like HATU or DCC to facilitate amide bond formation .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres to prevent hydrolysis .

- Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and stereochemistry, particularly the E/Z configuration of the enamide .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC monitors reaction progress and purity, using gradients of acetonitrile/water with 0.1% TFA .

Q. How can researchers assess the compound’s biological activity in preliminary studies?

- Methodological Answer : Initial screening involves:

- In Vitro Assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to controls like cisplatin .

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

- Dose-Response Curves : Data analyzed via nonlinear regression (e.g., GraphPad Prism) to determine potency .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Solubility Issues : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts .

- Assay Variability : Standardize protocols (e.g., ATP levels in cell viability assays) .

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2, cross-referenced with experimental IC₅₀ values .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?

- Methodological Answer :

- Hydrolysis Pathways : Acidic/basic conditions (e.g., HCl/NaOH) break the enamide bond, monitored by TLC .

- Oxidation/Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the double bond, while mCPBA epoxidizes it .

- Computational Studies : DFT calculations (Gaussian 09) analyze transition states and regioselectivity .

Q. How can researchers design novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to improve metabolic stability .

- Protecting Groups : Use Boc or Cbz groups to mask reactive sites during synthesis .

- SAR Studies : Correlate substituent effects (Hammett σ values) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.